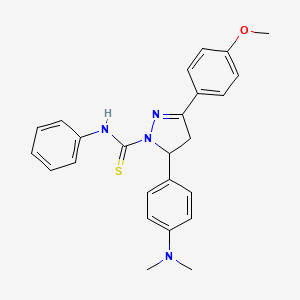

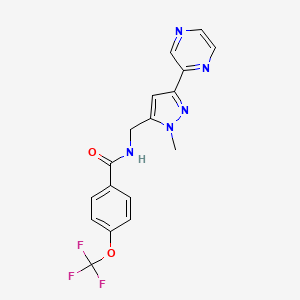

![molecular formula C16H14N4O2S B2672560 Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034367-09-2](/img/structure/B2672560.png)

Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone”, benzothiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research has explored the synthesis of new pyridine derivatives, including those structurally related to Benzo[d]thiazol-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, highlighting their potential antimicrobial activity. For instance, Patel et al. (2011) demonstrated the preparation of benzothiazolyl amino pyridine derivatives showing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Catalytic Activity

The catalytic properties of related compounds have been studied, particularly in the oxidation of olefins. Ghorbanloo et al. (2017) investigated dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, showcasing their effectiveness as catalysts for olefin oxidation (Ghorbanloo, Jafari, Bikas, Krawczyk, & Lis, 2017).

Drug-likeness and Antimicrobial Evaluation

Another area of research focuses on the prediction of drug-likeness and the antimicrobial investigation of compounds structurally related to this compound. Pandya et al. (2019) synthesized a library of compounds, analyzing them for their in silico ADME prediction properties, and evaluating their in vitro antibacterial and antifungal activities. This research highlights the potential of such compounds as antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).

Anti-mycobacterial Chemotypes

The development of new anti-mycobacterial chemotypes based on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold has also been explored. Pancholia et al. (2016) prepared diverse benzo[d]thiazole-2-carboxamides and assessed their potential anti-tubercular activity, identifying several compounds with promising activity against Mycobacterium tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Propriétés

IUPAC Name |

1,3-benzothiazol-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-16(15-18-12-4-1-2-5-13(12)23-15)20-9-7-11(10-20)22-14-6-3-8-17-19-14/h1-6,8,11H,7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWNCDYZWKTELY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-methyl-3-nitrophenyl)amino)formamide](/img/structure/B2672482.png)

![3-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2672485.png)

![Acetic acid;1-[(3-carbamimidoylphenyl)methyl]-3-(2-fluorophenyl)urea](/img/structure/B2672487.png)

![3-(benzo[d]thiazol-2-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2672488.png)

![N-(4-ethylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2672491.png)

![N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2672494.png)